molecular formula C10H10N2O2 B2543649 Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 943112-78-5

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2543649
CAS No.: 943112-78-5
M. Wt: 190.202
InChI Key: LRDHMQIRNWVJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 943112-78-5) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . Structurally, it consists of an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a methyl ester at position 3 (Figure 1). This compound is synthesized via condensation reactions involving 2-aminopyridine and methyl 2-chloroacetoacetate under reflux conditions, followed by purification steps .

Properties

IUPAC Name

methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDHMQIRNWVJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrazide Formation via Condensation

The ester group undergoes nucleophilic substitution with hydrazine to form 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide (2 ), a precursor for further derivatization . This hydrazide reacts with ketones (e.g., cyclopentanone, sec-butyl ketone) under acidic conditions to yield alkylidene/cycloalkylidene hydrazides (3a-c ):

General Procedure :

  • Reactants : Hydrazide (2 , 0.01 mol), ketone (0.011 mol), conc. H₂SO₄ (catalytic), ethanol (20 mL).

  • Conditions : Reflux for 6 hours.

  • Workup : Precipitation upon cooling, recrystallization from ethanol-water.

ProductYield (%)IR (C=O, cm⁻¹)Key ¹H-NMR Signals (δ, ppm)
3a (sec-butyl)7216541.04 (t, CH₂CH₃), 2.53 (s, 2-CH₃), 10.03 (s, CONH)
3c (cyclohexyl)6816791.4–1.78 (m, cyclohexyl), 2.52 (s, 2-CH₃), 10.28 (s, CONH)

Cyclocondensation with Mercaptoacetic Acid

Hydrazides (3a-c ) react with mercaptoacetic acid to form thiazolidinone-fused imidazo[1,2-a]pyridines (4a-g ) via a cyclocondensation mechanism :

Method A :

  • Reactants : Hydrazide (3a-c , 0.01 mol), mercaptoacetic acid (0.15 mol), dry benzene (30 mL).

  • Conditions : Reflux with Dean-Stark trap for 6 hours.

  • Workup : Evaporation of benzene, trituration with NaHCO₃, recrystallization from ethanol-water.

ProductYield (%)Key Spectral Data
4b 69.8IR: 1680 (C=O); ¹H-NMR: 3.94 (s, SCH₂CO)
4d 72.3IR: 1675 (C=O); EIMS: m/z 302 (M⁺)

Method B (direct one-pot synthesis) :

  • Reactants : Hydrazide (2 ), ketone, mercaptoacetic acid.

  • Conditions : Reflux in benzene for 6 hours.

  • Yields : Improved efficiency (69.7–99.1% for most derivatives).

Biological Activity of Derivatives

Derivatives exhibit notable pharmacological properties:

  • Antimycobacterial Activity : Hydrazide 5b (derived from 2 ) showed IC₅₀ = 1.90 μM against Mycobacterium tuberculosis pantothenate synthetase and MIC = 4.53 μM .

  • Anti-inflammatory Potential : Thiazolidinone derivatives (4a-g ) demonstrated COX-2 inhibition in preliminary assays .

Functional Group Interconversion

The ester group can be hydrolyzed to carboxylic acids or reduced to alcohols, though experimental details for this specific compound require extrapolation from analogous systems.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. Research indicates that compounds in this class exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, a study demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains, indicating their potential as effective anti-TB agents .

2. Antitumor Activity
The compound also shows promise in cancer research. A series of related compounds have been evaluated for their antitumor activity against various cancer cell lines. For example, studies have reported that modifications of imidazo[1,2-a]pyridine derivatives can lead to significant growth inhibition in triple-negative breast cancer (TNBC) cell lines, with some compounds demonstrating IC50 values in the low micromolar range . The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression .

Case Studies

1. Tuberculosis Research
A notable case study involved the evaluation of a series of imidazo[1,2-a]pyridine derivatives for their anti-TB effects. Researchers identified several compounds with potent activity against both replicating and non-replicating forms of Mtb. For instance, one compound exhibited an MIC90 of ≤0.006 μM against Mtb strains . This highlights the compound's potential role in addressing global health challenges posed by drug-resistant TB.

2. Cancer Therapeutics
In another study focusing on TNBC, several this compound derivatives were tested for their cytotoxic effects on cancer cells. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis in vitro . These findings suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of novel anticancer agents.

Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-2310.003Induces apoptosis
Compound BMCF-70.05Cell cycle arrest
Compound CHela0.006ERK pathway inhibition

Synthesis Overview

Synthesis MethodDescriptionYield (%)
Hydrazone FormationReaction with hydrazine derivatives27.16
Carboxamide DerivativesHigh-yield synthesis via straightforward methodsUp to 99

Mechanism of Action

The mechanism of action of methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 2549-19-1)

  • Molecular Formula : C₁₁H₁₂N₂O₂; Molecular Weight : 204.23 g/mol .
  • Structural Difference : The ethyl ester group at position 3 instead of methyl.
  • Synthesis : Prepared similarly using ethyl 2-chloroacetoacetate, yielding a red oil that crystallizes at 69°C with a 45% yield .
  • Applications : Widely used to synthesize hydrazide derivatives (e.g., 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide), which are precursors for antimicrobial and antitubercular agents .
  • Reactivity : Undergoes regioselective chlorination with N-chlorosuccinimide (NCS), producing halogenated derivatives like ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate .

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Ethyl Ester (CAS: 330858-13-4)

  • Molecular Formula : C₁₁H₁₀ClN₂O₂; Molecular Weight : 238.68 g/mol .
  • Structural Difference : Chlorine substituent at position 6 enhances lipophilicity.
  • Applications : The chloro group improves metabolic stability and binding affinity in drug candidates, particularly in antimycobacterial studies .

Trifluoromethyl-Substituted Derivatives

  • Example : Ethyl 6-(trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: N/A).
  • Molecular Formula : C₁₂H₁₁F₃N₂O₂; Molecular Weight : 272.9 g/mol .
  • Impact of Substituent : The electron-withdrawing trifluoromethyl group at position 6 increases electrophilicity and metabolic resistance, enhancing bioactivity. This derivative shows 65% yield in synthesis and distinct NMR spectral profiles compared to the parent compound .

Imidazo[1,2-a]pyrimidine Analogs

  • Example : Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate.
  • Structural Difference : Pyrimidine ring replaces pyridine, altering electronic properties.
  • Synthesis : Achieved via cyclization reactions with 77% yield, demonstrating broader substrate flexibility .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Applications/Reactivity References
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₀H₁₀N₂O₂ 190.20 2-Me, 3-COOMe Not Reported Intermediate for hydrazides/amides
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₁H₁₂N₂O₂ 204.23 2-Me, 3-COOEt 45% Antimicrobial agents, halogenation
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₁H₁₀ClN₂O₂ 238.68 6-Cl, 2-Me, 3-COOEt Not Reported Enhanced lipophilicity, drug design
Ethyl 6-(trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₂H₁₁F₃N₂O₂ 272.90 6-CF₃, 2-Me, 3-COOEt 65% Antimycobacterial activity
Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate C₁₆H₁₂F₂N₃O₂ 316.29 Pyrimidine core, 3,4-F₂Ph 77% Fluorescent probes, heterocyclic chemistry

Key Findings and Implications

Substituent Effects :

  • Position : The 2-methyl group in this compound directs electrophilic substitution to position 5 or 6, as seen in halogenation reactions .
  • Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents enhance stability and bioactivity by modulating electronic density .

Biological Activity: Derivatives with trifluoromethyl groups (e.g., Compound 12c) exhibit superior antimycobacterial activity compared to non-halogenated analogs, likely due to improved target binding .

Synthetic Flexibility :

  • Ethyl esters generally show higher reactivity in hydrazide formation (27% yield for hydrazide 2 ) compared to methyl esters, possibly due to steric effects.

Biological Activity

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (MMIP) is a compound belonging to the imidazopyridine family, which has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and cytotoxic effects. This article synthesizes diverse research findings on the biological activity of MMIP, supported by data tables and case studies.

Chemical Structure and Properties

MMIP is characterized by its imidazopyridine core, which contributes to its biological activity. The chemical structure can be represented as follows:

  • Chemical Formula : C₉H₈N₂O₂
  • Molecular Weight : 164.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MMIP against various pathogens, particularly Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against Mtb strains.

Compound MIC (μM) Target Pathogen
MMIP0.03 - 5.0Mycobacterium tuberculosis
Q2030.04Mycobacterium smegmatis

The above table indicates that MMIP exhibits promising activity against Mtb, with MIC values comparable to those of other known anti-TB agents .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of MMIP on various cancer cell lines. The results demonstrate significant cytotoxic effects, with varying IC50 values depending on the cell line tested.

Cell Line IC50 (μM) Reference
HeLa< 10
Jurkat< 15
HT29< 20

These findings suggest that MMIP has potential as an anticancer agent, particularly against specific cancer cell lines.

The mechanism underlying the biological activity of MMIP is not fully elucidated but is believed to involve interaction with cellular pathways critical for microbial growth and cancer cell proliferation. Research indicates that compounds in the imidazopyridine class may interfere with DNA synthesis or repair mechanisms in target cells .

Case Studies

  • Inhibition of Mycobacterial Growth :
    A study conducted by Abrahams et al. identified MMIP as a potent inhibitor of Mtb growth through high-throughput screening methods. The compound demonstrated a significant reduction in bacterial viability at low concentrations, indicating its potential as a lead compound for further development against tuberculosis .
  • Cytotoxic Effects on Cancer Cells :
    Another investigation focused on the cytotoxic properties of MMIP against various cancer cell lines. The study revealed that MMIP induced apoptosis in HeLa cells through caspase activation, suggesting a mechanism involving programmed cell death pathways .

Q & A

Q. What are the common synthetic routes for preparing methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate?

The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (a structural analog) is synthesized by reacting 2-aminopyridine with ethyl 3-bromo-4-oxopentanoate under reflux conditions . Modifications to the ester group (e.g., methyl vs. ethyl) can be achieved by substituting the brominated precursor. Reaction optimization often involves controlling temperature, solvent polarity, and catalyst selection (e.g., Lewis acids) to improve yield and purity .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks corresponding to the methyl ester (δ ~3.8 ppm for OCH3), aromatic protons (δ 6.8–8.5 ppm), and the imidazo[1,2-a]pyridine core are diagnostic .
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., C10H10N2O2 for the methyl ester derivative) .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and C–N bonds (~1250 cm⁻¹) are observed .

Advanced Research Questions

Q. What strategies are employed to functionalize the imidazo[1,2-a]pyridine core at the C-3 position, and how do reaction conditions influence regioselectivity?

Friedel-Crafts acylation is a key method for C-3 functionalization. For example, acetylated derivatives are synthesized using catalytic Lewis acids (e.g., AlCl3) in dichloromethane under anhydrous conditions. Regioselectivity is controlled by steric and electronic effects: the C-3 position is more reactive due to its proximity to the electron-rich imidazole nitrogen. Competing side reactions (e.g., over-acylation) are minimized by using stoichiometric acylating agents and low temperatures .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel imidazo[1,2-a]pyridine derivatives?

Discrepancies in NMR or mass spectra often arise from residual solvents, unreacted starting materials, or diastereomeric mixtures. Strategies include:

  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes impurities .
  • Advanced Techniques : 2D NMR (e.g., COSY, HSQC) clarifies proton-carbon correlations, while X-ray crystallography provides definitive structural validation .
  • Reaction Monitoring : TLC or LC-MS tracks reaction progress to identify incomplete conversions .

Q. What methodologies are used to study the structure-activity relationship (SAR) of this compound in drug discovery?

SAR studies involve systematic modifications to the core structure:

  • Ester Hydrolysis : Converting the methyl ester to a carboxylic acid enhances water solubility for biological assays .
  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring alters pharmacokinetic properties .
  • Biological Screening : Derivatives are tested in vitro (e.g., enzyme inhibition, cell viability assays) and in vivo (rodent models) to correlate structural changes with activity .

Q. How can researchers optimize synthetic yields for large-scale production of imidazo[1,2-a]pyridine derivatives while maintaining purity?

Critical parameters include:

  • Catalyst Loading : Lewis acids (e.g., ZnCl2) at 10–20 mol% balance reactivity and cost .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction distillation .
  • Workup Protocols : Aqueous extraction (e.g., sat. NaHCO3) removes acidic byproducts, and recrystallization from ethanol/water achieves >95% purity .

Methodological Challenges and Solutions

Q. What are the challenges in achieving regioselective functionalization of imidazo[1,2-a]pyridines, and how can they be addressed?

Competing reactivity at C-2 and C-3 positions is a major hurdle. Solutions include:

  • Directed Metalation : Using Grignard reagents or lithium bases to deprotonate specific positions before electrophilic quenching .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., ester groups) to direct substitution .

Q. How do researchers validate the biological activity of imidazo[1,2-a]pyridine derivatives against off-target effects?

  • Counter-Screening : Testing derivatives against unrelated enzymes or cell lines to assess selectivity .
  • Proteomics : MS-based profiling identifies unintended protein interactions .
  • Docking Studies : Computational modeling (e.g., AutoDock) predicts binding modes to target receptors .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in imidazo[1,2-a]pyridine studies?

  • Dose-Response Curves : IC50/EC50 values derived from nonlinear regression (e.g., GraphPad Prism) ensure reproducibility .
  • Multivariate Analysis : PCA or cluster analysis identifies outliers caused by experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.